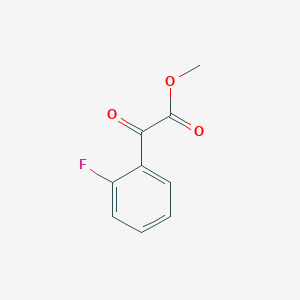

Methyl 2-(2-fluorophenyl)-2-oxoacetate

Description

Historical Context and Initial Academic Interest in Methyl 2-(2-fluorophenyl)-2-oxoacetate

While a specific, seminal paper marking the "discovery" of this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in organic chemistry. The initial interest in compounds of this class can be traced back to the growing need for versatile chemical intermediates. The synthesis of related alpha-keto esters, such as methyl 2-(4-chlorophenyl)-2-oxoacetate, has been documented through methods like the Friedel-Crafts acylation, which utilizes reagents such as methyl oxalyl chloride. This suggests that the synthesis of this compound would have become feasible with the availability of fluorobenzene (B45895) and the refinement of acylation techniques. The academic interest in this and similar molecules has been driven by their utility as precursors in the synthesis of a wide range of organic compounds.

Significance of Alpha-Keto Esters and Fluorinated Phenyl Systems in Organic Synthesis Research

The significance of this compound in organic synthesis stems from the unique properties of its two key functional components: the alpha-keto ester group and the fluorinated phenyl system.

Alpha-Keto Esters: This functional group is a versatile platform in organic synthesis. Alpha-keto acids and their esters are known for their stability and are easy to handle and store. nih.gov They can participate in a variety of chemical reactions, including:

Nucleophilic additions to the carbonyl groups

Esterification

Reductions to form alpha-hydroxy esters

Transamination to produce amino acids

These reactions allow for the synthesis of a diverse array of valuable compounds, from natural product analogs to pharmaceuticals. nih.gov The parent compound, methyl 2-oxoacetate, is a well-known two-carbon synthon used in numerous synthetic processes, including Diels-Alder reactions and various condensation reactions. guidechem.comchemicalbook.com

Fluorinated Phenyl Systems: The incorporation of fluorine into organic molecules has a profound impact on their chemical and biological properties. Fluorine's high electronegativity and small size can significantly alter a molecule's:

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation of a drug molecule, leading to a longer duration of action. guidechem.com

Binding Affinity: Fluorine can modulate the electronic properties of the phenyl ring, influencing how a molecule interacts with its biological target. guidechem.com

Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes. guidechem.com

The strategic placement of a fluorine atom on a phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. guidechem.com

Current Research Trajectories and Academic Relevance of this compound

Current research involving this compound and similar compounds is largely focused on their application as building blocks in the synthesis of complex, high-value molecules. The academic relevance of this compound is demonstrated by its use in various synthetic endeavors, particularly in the field of medicinal chemistry and materials science.

One of the key areas of research is in asymmetric synthesis , where the goal is to create chiral molecules with a specific three-dimensional arrangement. Alpha-keto esters are valuable starting materials in asymmetric reactions, allowing for the stereocontrolled synthesis of alpha-hydroxy and alpha-amino acids, which are fundamental components of many biologically active molecules. While specific research on the asymmetric reactions of this compound is not extensively documented, the general field of asymmetric catalysis frequently employs similar substrates. For instance, the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds containing nitrogen substituents is a well-established method for producing chiral azaheterocyclic acid derivatives. nih.gov

The fluorinated phenyl group also makes this compound an attractive starting material for the synthesis of novel therapeutic agents. Research has shown that fluorophenyl-substituted heterocycles can exhibit interesting biological activities. For example, the methyl ester of 3-[2-fluorophenyl]-2-isoxazoline carboxylic acid has been studied for its ability to inhibit platelet aggregation.

Below is a table summarizing the properties of the closely related compound, Ethyl 2-(2-fluorophenyl)-2-oxoacetate, which provides insight into the expected characteristics of the methyl ester.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 1813-93-0 |

Data for Ethyl 2-(2-fluorophenyl)-2-oxoacetate

The following table outlines some of the key reactions that alpha-keto esters like this compound can undergo, highlighting their synthetic utility.

| Reaction Type | Reagents | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Alpha-hydroxy ester |

| Reductive Amination | Ammonia (NH₃), reducing agent | Alpha-amino acid |

| Wittig Reaction | Phosphonium ylide | Alpha,beta-unsaturated ester |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary alcohol |

The continued interest in the development of new synthetic methodologies and the search for novel bioactive compounds ensures the ongoing academic relevance of versatile building blocks like this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUFBSCSAUHNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Fluorophenyl 2 Oxoacetate

Strategic Approaches to C-C Bond Formation in Alpha-Keto Ester Synthesis

The formation of the carbon-carbon bond between the aromatic ring and the keto-ester moiety is a critical step in the synthesis of Methyl 2-(2-fluorophenyl)-2-oxoacetate. Various strategies, ranging from transition-metal-catalyzed reactions to classical methods, have been developed to achieve this transformation efficiently.

Palladium-catalyzed carbonylation reactions represent a powerful and atom-economical approach for the synthesis of carbonyl-containing compounds. rsc.orgresearchgate.net These methods utilize carbon monoxide (CO), an abundant and inexpensive C1 source, to introduce the carbonyl group. researchgate.net The synthesis of aryl α-keto esters, including this compound, can be achieved through a double carbonylation or bicarbonylation of an aryl halide (e.g., 2-fluoro-iodobenzene) in the presence of an alcohol (methanol). mdpi.comacs.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by two successive insertions of CO molecules. The resulting acyl-palladium complex then undergoes reaction with methanol (B129727) to yield the α-keto ester and regenerate the active Pd(0) catalyst. researchgate.net These reactions are valued for their high efficiency and tolerance of various functional groups. researchgate.netacs.org The use of palladium on carbon (Pd/C) catalysts can also contribute to greener synthetic processes by promoting atom economy and enabling catalyst recyclability. samaterials.com

Table 1: Representative Conditions for Palladium-Catalyzed Double Carbonylation of Aryl Halides

While palladium catalysis is highly effective, transition metal-free methods provide valuable alternatives, avoiding potential metal contamination in the final product.

One of the most established metal-free routes is the Friedel-Crafts acylation . mdpi.com This reaction involves the electrophilic acylation of fluorobenzene (B45895) with an appropriate acylating agent, such as methyl oxalyl chloride, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). acs.orgchemicalbook.com The reaction proceeds by activation of the acyl chloride by the Lewis acid, generating a highly electrophilic acylium ion that then attacks the electron-rich fluorobenzene ring. A key challenge is controlling the regioselectivity, as acylation can occur at the ortho, meta, or para positions relative to the fluorine atom.

Another significant metal-free approach is the oxidation of α-hydroxy ester precursors . In this method, a precursor like methyl 2-(2-fluorophenyl)-2-hydroxyacetate (methyl 2-fluoromandelate) is oxidized to the corresponding α-keto ester. google.com A variety of oxidizing agents can be employed, ranging from classic chromium- or manganese-based reagents to greener, more selective modern oxidants. organic-chemistry.org This route is particularly useful if the α-hydroxy ester is readily available or can be synthesized efficiently. organic-chemistry.org Other metal-free methods include the functionalization of acetophenones or the use of organocatalysis. organic-chemistry.orgnih.gov

Regioselective and Stereoselective Control in Synthesis of this compound Precursors

The precise control of molecular architecture is fundamental to modern organic synthesis. For this compound, this involves ensuring the correct placement of the fluorine atom (regioselectivity) and, in some synthetic routes, controlling the stereochemistry of precursor molecules.

Regioselective control is crucial for synthesizing the 2-fluorophenyl starting material. The introduction of a functional group at the ortho position to the fluorine can be challenging. Methods to achieve this include directed ortho-metalation, where the fluorine atom directs lithiation to the adjacent position, followed by quenching with an electrophile. Alternatively, specific diazotization and substitution reactions on aniline (B41778) precursors can provide regioselective access to 2-fluoro-substituted aromatic compounds. nih.gov The 1,3-dipolar cycloaddition reactions can also be highly regioselective in creating substituted aromatic precursors. nih.gov

Stereoselective control becomes relevant when the synthesis proceeds through a chiral intermediate, such as an α-hydroxy ester. For instance, the asymmetric reduction of a prochiral precursor, 2-(2-fluorophenyl)-2-oxoacetic acid, or its ester, can yield an enantioenriched α-hydroxy ester. mdpi.com This can be achieved using chiral reducing agents or through biocatalysis with ketoreductase enzymes. mdpi.com Although the final target, this compound, is achiral, the ability to generate chiral precursors stereoselectively is vital for the synthesis of related chiral pharmaceutical agents. rsc.orgacs.org

Comparative Analysis of Synthetic Pathways to this compound

The selection of a synthetic route depends on various factors, including efficiency, cost, environmental impact, and scalability. A comparative analysis of the primary pathways to this compound highlights the distinct advantages and disadvantages of each approach.

Reaction efficiency is often measured by chemical yield, while atom economy evaluates how efficiently the atoms of the reactants are incorporated into the final product. numberanalytics.com

Palladium-Catalyzed Carbonylation: This method generally exhibits high yields and excellent atom economy. acs.orgnumberanalytics.com In an ideal double carbonylation, all atoms from the aryl halide, two molecules of CO, and the methanol are incorporated into the product and a salt byproduct. This alignment with green chemistry principles makes it an attractive option. researchgate.net

Friedel-Crafts Acylation: While potentially high-yielding, this route suffers from poor atom economy. mdpi.com The reaction requires a stoichiometric amount of a Lewis acid (e.g., AlCl₃), which is converted into a hydrated waste product during aqueous workup, generating significant inorganic waste.

Oxidation of α-Hydroxy Esters: The efficiency and atom economy of this route are highly dependent on the choice of oxidant. The use of catalytic amounts of an oxidant with a terminal oxidant like molecular oxygen (O₂) leads to high atom economy, with water being the only byproduct. organic-chemistry.org Conversely, using stoichiometric inorganic oxidants like chromium trioxide results in low atom economy and toxic heavy metal waste.

Table 2: Comparative Analysis of Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. For this compound, sustainable approaches focus on minimizing waste, avoiding hazardous materials, and improving energy efficiency.

For metal-free routes, the development of green oxidation protocols is a key area of research. This includes using molecular oxygen or hydrogen peroxide as the terminal oxidant in combination with a non-toxic catalyst, which aligns well with green chemistry principles. mdpi.comorganic-chemistry.org Solvent-free reaction conditions, where applicable, or the use of mechanochemistry, can also significantly reduce the environmental footprint of the synthesis by eliminating the need for volatile organic solvents. nih.gov The development of catalytic, metal-free reactions under solvent-free conditions represents a practical and scalable approach to valuable chemical intermediates.

Chemical Reactivity and Transformation Studies of Methyl 2 2 Fluorophenyl 2 Oxoacetate

Nucleophilic Additions to the Alpha-Keto Carbonyl of Methyl 2-(2-fluorophenyl)-2-oxoacetate

The alpha-keto carbonyl group is highly electrophilic and readily undergoes nucleophilic addition. This reaction is a fundamental transformation for this class of compounds, leading to the formation of tertiary alcohols. The addition of a nucleophile to the ketone's trigonal planar carbon results in a tetrahedral intermediate, a change in hybridization from sp² to sp³. libretexts.orglibretexts.org This process is central to building molecular complexity. The rate and success of the addition are enhanced by the presence of adjacent electron-withdrawing groups, such as the ester moiety in the target molecule. masterorganicchemistry.com

Asymmetric Nucleophilic Additions and Stereochemical Outcomes

When the attacking nucleophile leads to a product where the original carbonyl carbon becomes a stereocenter, controlling the stereochemical outcome is crucial. In the absence of chiral influence, the nucleophile can attack from either face of the planar carbonyl group, typically resulting in a racemic mixture of enantiomers. libretexts.orglibretexts.org

Asymmetric synthesis strategies are employed to overcome this lack of selectivity. These methods involve the use of chiral catalysts or auxiliaries to create a diastereomeric transition state, favoring the formation of one enantiomer over the other. numberanalytics.com For α-keto esters, catalytic asymmetric additions of various carbon nucleophiles are well-established methods for producing chiral tertiary alcohols. researchgate.net The field of asymmetric catalysis offers numerous systems, including those based on chiral ligands complexed with metals like cobalt, copper, or ruthenium, that can effectively induce high levels of enantioselectivity in additions to keto esters. researchgate.netnih.govnih.gov The stereochemical outcome is dictated by the specific catalyst system and the reaction conditions employed.

Ligand-Controlled Reactivity in Nucleophilic Additions

In metal-catalyzed asymmetric additions, the chiral ligand bound to the metal center is paramount in controlling the reaction's stereoselectivity. The ligand creates a chiral environment around the catalytic center, which then coordinates to the α-keto ester. nih.gov This coordination differentiates the two faces of the ketone, guiding the nucleophile to attack preferentially from one side.

The choice of ligand can dramatically influence both the enantioselectivity and the reactivity of the system. For instance, linked-BINOL ligands have been shown to be effective in lanthanum-catalyzed asymmetric Michael reactions of β-keto esters, where steric and electronic tuning of the ligand is critical for achieving high yields and enantiomeric excess. acs.org Similarly, synergistic catalysis, combining a chiral primary amine with a palladium complex, has been used for the asymmetric α-allylic allenylation of β-ketocarbonyls, demonstrating how dual catalytic systems can control complex stereochemical outcomes. nih.gov The success of these reactions relies on the precise arrangement of the substrate, nucleophile, and catalyst in the transition state, an arrangement dictated primarily by the ligand's structure. nih.govnih.gov

Table 1: Representative Ligand/Catalyst Systems for Asymmetric Additions to Keto Esters and Related Carbonyls

| Catalyst/Ligand Type | Metal | Nucleophile Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Bifunctional Co₂-Schiff Base | Cobalt (Co) | β-Keto Esters | Up to 98% |

| Linked-BINOL | Lanthanum (La) | β-Keto Esters | Up to 92% |

| Chiral Phosphoric Acid | - | Cyclic Ketones | High |

| Chiral Diamine/Monophosphine | Ruthenium (Ru) | Aldehyde Hydrazones | High |

| Sulfinamide/Olefin Ligand | Rhodium (Rh) | Aryl-boronic Acids | Up to 96% |

This table summarizes findings from studies on analogous keto ester and carbonyl compounds to illustrate the effectiveness of various catalytic systems. nih.govnih.govacs.orgrsc.orgrug.nl

Reactions Involving the Ester Functionality of this compound

The methyl ester group is another key site for chemical transformations, primarily involving nucleophilic acyl substitution. These reactions, such as hydrolysis and transesterification, proceed through a tetrahedral intermediate.

Transesterification and Hydrolysis Mechanisms

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). The reaction can be catalyzed by either an acid or a base. wikipedia.org

Base-catalyzed mechanism: A base, typically an alkoxide (R'O⁻), acts as a nucleophile, attacking the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.com

Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. An alcohol molecule then attacks, and after a series of proton transfers, methanol (B129727) is eliminated to form the new ester. masterorganicchemistry.com

Hydrolysis is the reaction of the ester with water to produce the corresponding carboxylic acid, in this case, 2-(2-fluorophenyl)-2-oxoacetic acid. Like transesterification, hydrolysis can be catalyzed by acid or base. The mechanisms are analogous, with water or hydroxide (B78521) ion acting as the nucleophile. acs.org Studies on keto esters confirm that the reaction typically follows first-order kinetics under pseudo-first-order conditions (e.g., a large excess of aqueous base). asianpubs.org The hydrolysis of α-keto esters can be particularly rapid compared to other esters, leading to significant acidification of the reaction medium as the α-keto acid product is formed. nih.gov

Derivatization via Ester Modifications

The methyl ester functionality serves as a versatile handle for derivatization into other functional groups. A primary transformation is the synthesis of amides through reaction with primary or secondary amines. This aminolysis reaction is a common method for creating amide bonds. libretexts.org The reaction of esters with alkali metal amidoboranes, for example, has been shown to be a rapid and efficient method for producing primary and secondary amides under mild conditions. nih.gov

Further modifications can lead to a wide array of derivatives. For instance, the ester can be reduced to an alcohol, or it can react with organometallic reagents. The conversion of the ester into other functional groups, such as thiazanones from oxo fatty esters, highlights the broad synthetic utility of this moiety. nih.gov These derivatization reactions are crucial for creating libraries of compounds for various applications, including pharmaceutical development. sigmaaldrich.comnih.gov

Reactions of the Fluorophenyl Moiety in this compound

The fluorophenyl group's reactivity is largely governed by the principles of aromatic chemistry, significantly influenced by the fluorine atom and the deactivating α-keto-ester substituent. The fluorine atom is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution due to its competing inductive withdrawal and resonance donation effects. However, the potent electron-withdrawing α-keto-ester group strongly deactivates the ring toward electrophilic attack, making such reactions challenging. libretexts.org

The more characteristic reaction for an electron-deficient aryl fluoride (B91410) is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a strong nucleophile attacks the carbon atom bearing the fluorine, displacing it. masterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the α-keto-ester substituent is ortho to the fluorine atom. This positioning should activate the ring for SNAr, making the fluorine atom susceptible to displacement by potent nucleophiles like alkoxides, amines, or thiolates. science.gov While concerted SNAr mechanisms exist, the classical two-step pathway is common for highly activated aromatic rings. nih.gov

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is dictated by the combined directing effects of its two substituents: the fluorine atom at the C2 position and the α-ketoester group at the C1 position.

Fluoro Group (-F): As a halogen, the fluorine atom is a weakly deactivating group due to its strong inductive electron-withdrawing effect. organicchemistrytutor.com However, it is an ortho, para-director because its lone pairs can be donated through resonance to stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. organicchemistrytutor.comleah4sci.com For the C2-fluoro substituent, this directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

α-Ketoester Group (-COCOOCH₃): The α-ketoester group is a moderately deactivating and meta-directing substituent. masterorganicchemistry.com The carbonyl groups strongly withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.com This deactivation is more pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of attack. youtube.com For the C1-ketoester substituent, this directs incoming electrophiles to the C3 and C5 positions.

The combined influence of these two groups results in a strong preference for electrophilic substitution at the C3 and C5 positions, as both substituents direct to these sites. The reaction's regioselectivity is therefore a result of reinforcing electronic effects. Steric hindrance at the C3 position, being ortho to both substituents, may favor substitution at the C5 position in some cases.

| Position | Influence of C2-Fluoro Group | Influence of C1-Ketoester Group | Combined Effect |

| C3 | Activating (ortho) | Activating (meta) | Strongly Favored |

| C4 | Deactivating (meta) | Deactivating (para) | Disfavored |

| C5 | Activating (para) | Activating (meta) | Strongly Favored |

| C6 | Deactivating (ortho) | Deactivating (ortho) | Disfavored |

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

The 2-fluorophenyl moiety of this compound can potentially serve as a substrate in various metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While the carbon-fluorine bond is the strongest carbon-halogen bond and generally less reactive than C-Cl, C-Br, or C-I bonds, significant advances in catalyst design have enabled the use of aryl fluorides in these transformations. mit.edubris.ac.uk

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. harvard.eduyoutube.com It is widely used for the synthesis of biaryls and is tolerant of a broad range of functional groups. organic-chemistry.org

Mizoroki-Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgnumberanalytics.com It is a powerful method for the arylation of olefins. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is known for proceeding under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org

Below is a table summarizing the general transformations for these key reactions.

| Reaction Name | General Scheme (Ar-X = Aryl Halide) | Reagents & Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Ar-X + R-B(OH)₂ | Pd catalyst, Base | Biaryl (Ar-R) |

| Mizoroki-Heck Reaction | Ar-X + H₂C=CHR | Pd catalyst, Base | Substituted Alkene (Ar-CH=CHR) |

| Sonogashira Coupling | Ar-X + H-C≡C-R | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne (Ar-C≡C-R) |

Cycloaddition and Annulation Reactions Involving this compound

The α-ketoester functionality in this compound makes it a suitable component in cycloaddition reactions. The electron-withdrawing nature of the adjacent carbonyl and ester groups activates the ketone's carbon-oxygen double bond, enabling it to participate as a dienophile in Diels-Alder reactions. masterorganicchemistry.comyoutube.com

In a hetero-Diels-Alder reaction, the ketone can react with an electron-rich diene to form a six-membered heterocyclic ring. dtu.dksemanticscholar.org The reaction involves the formation of two new carbon-carbon sigma bonds and a new pi bond, leading to a dihydropyran derivative. The high electrophilicity of the keto-carbonyl carbon, enhanced by the adjacent ester and fluorophenyl groups, facilitates this transformation. beilstein-journals.org

Additionally, the dicarbonyl unit can undergo [2+2] photocycloaddition reactions with alkenes (the Paternò–Büchi reaction) upon photo-irradiation to yield oxetane (B1205548) derivatives. nih.gov The regioselectivity of such reactions is often dictated by the stability of the diradical intermediate formed upon excitation. nih.gov

Redox Chemistry of this compound

Oxidation Pathways and Byproduct Formation

The α-ketoester moiety is relatively stable to mild oxidizing agents. However, under harsh oxidative conditions, the molecule can undergo degradation. The most probable pathway for oxidation is the cleavage of the carbon-carbon bond between the two carbonyl groups.

This oxidative cleavage would likely lead to the formation of 2-fluorobenzoic acid from the aryl-keto portion and derivatives of oxalic acid from the keto-ester portion, which would further decompose. Strong oxidizing agents such as potassium permanganate (B83412) or selenium dioxide, sometimes used in the synthesis of α-keto acids, can promote such cleavage, especially under forcing conditions. mdpi.com

Byproduct formation would primarily consist of 2-fluorobenzoic acid. Under extremely vigorous oxidative conditions that disrupt the aromatic system, further degradation to smaller, more highly oxidized fragments could occur, but this would require overcoming the high stability of the benzene (B151609) ring. In general, synthetic applications involving the oxidation of this compound are less common than reductive transformations, as oxidation often leads to degradation rather than the formation of a stable, useful product. organic-chemistry.org

Derivatization and Analog Development from Methyl 2 2 Fluorophenyl 2 Oxoacetate

Synthesis of Chiral Alcohols and Amines from Methyl 2-(2-fluorophenyl)-2-oxoacetate Precursors

The asymmetric reduction of the ketone functionality in this compound provides a direct route to valuable chiral α-hydroxy esters. These reactions are often accomplished with high enantioselectivity using various catalytic systems. Both chemical and biocatalytic methods have been explored for this transformation. For instance, chiral oxazaborolidine catalysts, often generated in situ, have proven effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. Similarly, biocatalysts, such as alcohol dehydrogenases, offer a green and highly selective alternative for producing enantiopure alcohols under mild reaction conditions.

The synthesis of chiral amines from this compound is typically achieved through reductive amination. This process involves the initial formation of an imine by reacting the ketone with an amine, followed by in-situ reduction to the desired chiral amine. A variety of reducing agents can be employed, with the choice often influencing the stereochemical outcome. The development of asymmetric reductive amination protocols, utilizing chiral catalysts or auxiliaries, allows for the synthesis of optically active amines with high enantiomeric excess. These chiral amines are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

| Precursor | Product | Transformation | Key Features |

| This compound | Chiral Methyl 2-(2-fluorophenyl)-2-hydroxyacetate | Asymmetric Reduction | High enantioselectivity, use of chemical or biocatalysts. |

| This compound | Chiral 2-amino-2-(2-fluorophenyl)acetic acid derivatives | Asymmetric Reductive Amination | Direct synthesis of chiral amines, wide range of amine nucleophiles. |

Development of Heterocyclic Scaffolds Utilizing this compound

The rich reactivity of the α-ketoester moiety in this compound makes it an ideal starting material for the construction of various heterocyclic systems.

Construction of Nitrogen-Containing Heterocycles

Multicomponent reactions involving this compound have emerged as a powerful strategy for the one-pot synthesis of complex nitrogen-containing heterocycles. For example, its reaction with an amine and a suitable third component can lead to the formation of highly substituted pyridines, pyrimidines, or other N-heterocycles. The fluorine substituent on the phenyl ring can influence the reactivity and regioselectivity of these cyclization reactions, offering a handle for fine-tuning the electronic properties of the resulting heterocyclic products.

Formation of Oxygen and Sulfur-Containing Heterocycles

The versatile α-ketoester functionality can also be exploited for the synthesis of oxygen and sulfur-containing heterocycles. Cyclocondensation reactions with appropriate binucleophiles can lead to the formation of five- or six-membered rings. For instance, reaction with a 1,2-diol could yield dioxinone derivatives, while reaction with a 1,2-dithiol could produce dithianone structures. The development of novel synthetic methodologies in this area continues to expand the scope of accessible heterocyclic scaffolds derived from this precursor.

Investigation of Structure-Reactivity Relationships in this compound Analogs

The electronic properties of the 2-fluorophenyl group play a significant role in the reactivity of the α-ketoester moiety. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect). This effect can be quantified and correlated with reaction rates and equilibrium constants through Hammett plots. By studying the kinetics of reactions such as the hydrolysis of a series of substituted methyl 2-phenyl-2-oxoacetates, a reaction constant (ρ) can be determined, which provides insight into the sensitivity of the reaction to the electronic effects of the substituents.

The position of the fluorine substituent on the phenyl ring is crucial. In the ortho position, in addition to its electronic influence, steric effects can also come into play, potentially affecting the approach of reagents to the reactive carbonyl centers. Understanding these structure-reactivity relationships is essential for predicting the behavior of analogs in synthetic transformations and for the rational design of new derivatives with tailored reactivity.

Preparation of Multifunctionalized Derivatives for Advanced Synthetic Applications

This compound serves as a valuable platform for the preparation of multifunctionalized derivatives that can be used as building blocks in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional functional handles for further derivatization.

Theoretical and Computational Chemistry Studies of Methyl 2 2 Fluorophenyl 2 Oxoacetate

Electronic Structure and Frontier Molecular Orbital Analysis of Methyl 2-(2-fluorophenyl)-2-oxoacetate

The electronic structure of a molecule is fundamental to understanding its chemical properties. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its electronic distribution and orbital energies.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. acadpubl.eu

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eulibretexts.org In this compound, the HOMO is expected to be localized on the electron-rich 2-fluorophenyl ring, while the LUMO is likely centered on the electron-deficient α-ketoester moiety. The energy of these orbitals can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. pku.edu.cn

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating capability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting capability. |

Note: The values in this table are qualitative predictions based on the general principles of frontier molecular orbital theory and data for analogous compounds. Actual values would require specific computational calculations.

The distribution of electron density within this compound can be visualized using a molecular electrostatic potential (MEP) map. researchgate.netresearchgate.net This map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).

For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and ester groups, as well as the fluorine atom, indicating these as sites for potential electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, suggesting these areas are more susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies.

Due to the presence of rotatable single bonds, specifically the C-C bond between the phenyl ring and the carbonyl group, and the C-C bond of the ester group, this compound can exist in various conformations. Computational methods can be used to map the potential energy surface as a function of the key dihedral angles, revealing the energy minima corresponding to stable conformers and the energy barriers for their interconversion. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or ester hydrolysis, computational methods can be used to locate and characterize the geometry and energy of the transition states. This information provides insight into the stereochemistry and regioselectivity of the reaction.

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Addition to this compound

| Parameter | Hypothetical Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | 15-25 | Determines the reaction rate. A lower value indicates a faster reaction. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms. Actual values would depend on the specific nucleophile and reaction conditions.

Theoretical Spectroscopic Property Predictions for this compound

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. mdpi.com For this compound, methods like DFT can be employed to calculate its vibrational and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. mdpi.comresearchgate.net

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. numberanalytics.com These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). ajchem-a.comresearchgate.net The calculation first involves optimizing the molecule's geometry to find its lowest energy conformation. Following optimization, the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) is calculated. psu.edugithub.io The eigenvalues of this matrix correspond to the vibrational frequencies of the molecule's normal modes.

For this compound, key vibrational modes would include the C=O stretching of the ketone and ester groups, C-F stretching, aromatic C-C stretching, and C-H bending vibrations. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. unifi.it

Illustrative Predicted Vibrational Frequencies:

The following table presents hypothetical, yet chemically reasonable, predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl Ring | 3100-3050 | Medium |

| C-H Stretch (Methyl) | -OCH₃ | 2995 | Medium |

| C=O Stretch (Ketone) | Ar-C=O | 1745 | Strong |

| C=O Stretch (Ester) | O=C-O | 1725 | Strong |

| C=C Stretch (Aromatic) | Aryl Ring | 1605, 1580 | Medium-Strong |

| C-O Stretch (Ester) | C-O-C | 1250 | Strong |

| C-F Stretch | Ar-F | 1220 | Strong |

Theoretical calculations are crucial for predicting and interpreting the ¹H and ¹³C NMR spectra of organic molecules. researchgate.net The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.orgnih.gov This method involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule.

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample). researchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects. osti.govgithub.io For fluorinated compounds, specific basis sets may be required for high accuracy. mdpi.com

For this compound, key predicted shifts would include those for the aromatic protons and carbons, the methyl group, and the carbonyl carbons. The electron-withdrawing effects of the fluorine atom and the two carbonyl groups would significantly influence the chemical shifts of the nearby aromatic nuclei.

Illustrative Predicted NMR Chemical Shifts:

The table below provides a set of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, representing values that would be expected from a GIAO-DFT calculation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Proton | Aromatic (H3-H6) | 7.4 - 8.1 | - |

| Proton | Methyl (-OCH₃) | 3.95 | - |

| Carbon | Ketone C=O | - | 188.5 |

| Carbon | Ester C=O | - | 164.0 |

| Carbon | Aromatic (C-F) | - | 162.0 (JCF) |

| Carbon | Aromatic (C1-C6) | - | 120 - 138 |

| Carbon | Methyl (-OCH₃) | - | 52.8 |

Solvent Effects on the Reactivity of this compound: A Computational Perspective

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. rsc.org Computational chemistry allows for the modeling of these solvent effects, providing insight into how the solvent stabilizes or destabilizes reactants, transition states, and products. libretexts.org Implicit solvent models are a computationally efficient way to achieve this, where the solvent is treated as a continuous medium with a characteristic dielectric constant (ε). rsc.org

The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), are widely used methods. researchgate.netgoogle.comq-chem.comgaussian.com In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. The Solvation Model based on Density (SMD) is another robust model that is often recommended for calculating free energies of solvation. gaussian.com

For this compound, which possesses several polar functional groups (two carbonyls, an ether linkage, and a C-F bond), its reactivity is expected to be highly sensitive to solvent polarity. For instance, in a nucleophilic addition reaction to one of the carbonyl carbons, a polar protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state, thereby increasing the reaction rate. A computational study would involve optimizing the structures of the reactant and the transition state in the gas phase and in various solvents (e.g., a nonpolar solvent like cyclohexane, ε ≈ 2.0; and a polar solvent like water, ε ≈ 78.4) and comparing the calculated activation energy barriers.

Illustrative Solvent Effects on a Hypothetical Reaction Barrier:

The following table illustrates how computational models could predict the effect of solvent polarity on the activation energy (ΔG‡) of a hypothetical nucleophilic attack on the ketonic carbonyl of this compound.

Table 3: Predicted Solvent Effects on the Activation Energy (ΔG‡)

| Solvent | Dielectric Constant (ε) | Computational Model | Predicted ΔG‡ (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | B3LYP/6-311++G(d,p) | 25.5 |

| Cyclohexane | 2.0 | IEFPCM-B3LYP/6-311++G(d,p) | 23.1 |

| Dichloromethane | 8.9 | IEFPCM-B3LYP/6-311++G(d,p) | 19.8 |

| Acetonitrile | 37.5 | IEFPCM-B3LYP/6-311++G(d,p) | 17.2 |

| Water | 78.4 | IEFPCM-B3LYP/6-311++G(d,p) | 16.5 |

These computational predictions suggest that polar solvents would significantly lower the activation barrier for a nucleophilic reaction, thereby increasing the reaction rate, a common phenomenon for reactions involving charge separation in the transition state. rsc.org

Applications of Methyl 2 2 Fluorophenyl 2 Oxoacetate in Advanced Organic Synthesis Research

Methyl 2-(2-fluorophenyl)-2-oxoacetate as a Versatile Building Block for Complex Molecules

The utility of α-ketoesters as building blocks in the synthesis of complex organic molecules is well-established. These compounds possess two adjacent electrophilic centers (the ketone and ester carbonyls) and an enolizable α-position, rendering them highly reactive and versatile. In the case of this compound, these reactive sites are poised for a variety of transformations.

While direct examples of its use are not widely documented, analogous compounds such as other substituted phenylglyoxylates are frequently employed in the construction of heterocyclic and carbocyclic frameworks. For instance, the synthesis of pyrrol-3-ones has been achieved through the intramolecular cyclization of aminoacetylenic ketones derived from related starting materials. This suggests that this compound could similarly serve as a precursor to complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The electron-withdrawing nature of the 2-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbons, potentially facilitating nucleophilic additions and subsequent cyclization reactions.

Stereocontrolled synthesis of α,β-unsaturated esters, which are themselves important synthetic intermediates, often utilizes α-ketoester precursors. These unsaturated esters can then serve as key components in conjugate additions and catalytic asymmetric hydrogenations to build stereodefined acyclic systems.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class |

| Nucleophilic Addition | α-Hydroxy esters, α-Amino esters |

| Wittig Reaction | Substituted alkenes |

| Aldol Condensation | β-Hydroxy-α-ketoesters |

| Cyclocondensation | Heterocyclic compounds (e.g., quinoxalines, imidazoles) |

Precursor for Synthesizing Chiral Auxiliaries and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and chiral auxiliaries are instrumental in achieving this. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Although there is no specific mention in the available literature of this compound being used as a precursor for chiral auxiliaries, its functional groups are amenable to such applications.

For example, reduction of the keto group could yield a chiral α-hydroxy ester. This chiral alcohol could then be elaborated into a chiral auxiliary. The synthesis of optically active azetidine-2,4-dicarboxylic acids has been accomplished using (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source, demonstrating a pathway that could potentially be adapted for derivatives of this compound.

Furthermore, the development of C-N axially chiral quinazolinones has been shown to benefit from ortho-substituted phenyl moieties, including ortho-fluorophenyl groups, which can provide sufficient rotational stability for enantiomeric separation. This suggests a potential application for this compound in the synthesis of atropisomeric ligands and catalysts.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of molecules like this compound can drive the development of new synthetic methods. The presence of the ortho-fluoro substituent can influence reaction pathways through both steric and electronic effects. For example, in metal-catalyzed cross-coupling reactions, the fluorine atom could act as a directing group or influence the oxidative addition and reductive elimination steps.

While novel methodologies specifically employing this compound are not detailed in the available research, the broader class of α-ketoesters is frequently used to test and develop new synthetic protocols. For instance, the development of catalytic asymmetric reductions or additions to the ketone functionality would be a valuable addition to the synthetic chemist's toolbox.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. The dual electrophilic nature of α-ketoesters makes them excellent candidates for MCRs.

For example, the Biginelli and Hantzsch reactions, which are classic MCRs for the synthesis of dihydropyrimidines and dihydropyridines respectively, often utilize β-ketoesters. While not a direct analog, the reactivity of this compound could be harnessed in similar MCRs. For instance, in a Passerini or Ugi reaction, the carbonyl group of the ketoester could react with an isocyanide and a carboxylic acid or an amine and a carboxylic acid, respectively, to generate highly functionalized α-acyloxy or α-amino amides.

The development of MCRs involving 2-methyleneaziridines for the rapid synthesis of 1,3-disubstituted propanones showcases the innovative ways in which reactive intermediates can be combined to build molecular complexity efficiently. This highlights the potential for designing novel MCRs that incorporate this compound.

Potential as an Intermediate in the Synthesis of Specialty Chemicals and Agrochemical Research Materials

While specific large-scale applications for this compound are not prominently documented, its analogs have found utility as intermediates in the synthesis of specialty chemicals and agrochemicals. For instance, the related compound Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate is a known intermediate in the preparation of the fungicide Kresoxim-methyl. researchgate.net This suggests that fluorinated analogs could be precursors to novel agrochemicals with potentially enhanced biological activity, as the introduction of fluorine can often improve metabolic stability and binding affinity.

The synthesis of various drug intermediates often involves fluorinated aromatic compounds. For example, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl) methyl]thiophene is a drug intermediate. The structural motifs present in this compound could be incorporated into the synthesis of new pharmaceutical candidates.

Table 2: Physicochemical Properties of a Related Compound: Methyl 2-(2,4-difluorophenyl)-2-oxoacetate

| Property | Value |

| Molecular Formula | C9H6F2O3 |

| Molecular Weight | 200.14 g/mol |

| IUPAC Name | methyl 2-(2,4-difluorophenyl)-2-oxoacetate |

| InChIKey | RWDDIFDGBNYGPM-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C1=C(C=C(C=C1)F)F |

| Source: PubChem CID 22574245 nih.gov |

Future Research Directions and Challenges in the Study of Methyl 2 2 Fluorophenyl 2 Oxoacetate

Emerging Methodologies for Asymmetric Synthesis Involving Methyl 2-(2-fluorophenyl)-2-oxoacetate

The development of asymmetric methodologies to control the stereochemistry of reactions involving the prochiral ketone of this compound is a primary area of future research. The synthesis of enantioenriched α-hydroxy esters, accessible through the asymmetric reduction of the ketone, is of paramount importance as these products are valuable chiral synthons.

Emerging strategies are likely to focus on the application of novel chiral catalysts. For instance, methodologies employing chiral 1,3,2-oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, have proven effective for the enantioselective reduction of various prochiral ketones and could be adapted for this specific substrate. nih.gov Similarly, the use of chiral copper-hydride catalysts, which have been successful in the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds, could be explored for the enantioselective reduction of the α-keto group. nih.gov Research into asymmetric Mannich reactions and other conjugate additions represents another promising avenue for creating stereocenters adjacent to the core structure. nih.gov

Future work will likely involve screening various catalyst systems, including transition metals with chiral ligands and organocatalysts, to achieve high enantioselectivity and yield.

Table 1: Potential Asymmetric Synthesis Methodologies

| Methodology | Catalyst Type | Potential Product | Key Advantages |

|---|---|---|---|

| Asymmetric Reduction | Chiral 1,3,2-Oxazaborolidine (CBS) Catalyst | Chiral α-hydroxy ester | High enantioselectivity for ketone reduction. nih.gov |

| Asymmetric Conjugate Reduction | Chiral Copper-Hydride Catalyst | Chiral β-substituted α-keto ester | High yields and enantioselectivity for derivatives. nih.gov |

| Asymmetric Aminocatalysis | Chiral Primary Amines/Squaramides | Chiral functionalized derivatives | Metal-free conditions, diverse applications. researchgate.net |

Exploration of Novel Catalytic Systems for Transformations of this compound

Beyond asymmetric synthesis, the exploration of novel catalytic systems to effect a wide range of transformations on this compound is a crucial research direction. The compound's dual functionality—the ketone and the ester—allows for diverse chemical modifications.

Future investigations could focus on developing highly chemoselective catalysts. For example, systems for the selective reduction of the keto group while preserving the ester functionality are of high interest. Protocols using reagents like tosylhydrazine or rongalite have shown promise for the chemoselective reduction of α-keto esters and could be optimized for this specific substrate. researchgate.net Conversely, catalytic systems that activate the ester for transformations while leaving the ketone untouched would also be valuable.

Furthermore, new catalytic methods for C-H functionalization of the 2-fluorophenyl ring would open pathways to novel derivatives. Platinum-catalyzed C-H acylation has been used to introduce α-keto ester groups onto aromatic rings, and similar transition metal-catalyzed approaches could be developed to functionalize the existing aromatic core of this compound. acs.org The development of catalysts for hydroformylation could also introduce aldehyde functionalities, creating further synthetic handles. redalyc.org

Table 2: Novel Catalytic Systems for Exploration

| Transformation | Catalytic System | Potential Outcome | Research Goal |

|---|---|---|---|

| Chemoselective Reduction | Transition metal-free (e.g., TsNHNH2) | α-hydroxy ester | High selectivity for ketone over ester. researchgate.net |

| C-H Functionalization | Platinum or Palladium Catalysts | Substituted phenyl derivatives | Regioselective introduction of new functional groups. acs.org |

| Aerobic Oxidation | Nitroxyl-Radical Catalysts (e.g., AZADO) | α-keto acid derivative | Conversion of corresponding α-hydroxy acid to the α-keto acid form. organic-chemistry.orgacs.org |

| Cross-Coupling | Iron or Copper Nanocomposites | Functionalized alkenes/alkynes | Formation of new C-C bonds via oxidation/coupling. organic-chemistry.org |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The integration of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound and its derivatives. researchgate.net Flow microreactor systems provide superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or rapid reactions common in organo-fluorine chemistry. beilstein-journals.orgresearchgate.net

The synthesis of α-keto esters can be adapted to continuous flow setups, potentially leading to higher yields, improved purity, and safer operation. researchgate.netnih.gov For instance, the Friedel-Crafts acylation reaction, a common method for preparing aryl α-keto esters, could be translated from batch to a continuous process, minimizing risks associated with handling Lewis acids like aluminum chloride. chemicalbook.com Furthermore, flow chemistry is well-suited for handling hazardous fluorinating reagents like diethylaminosulfur trifluoride (DAST), which might be used in derivatization reactions. researchgate.netdurham.ac.ukvapourtec.com The contained environment of a flow reactor enhances safety when working with such toxic and reactive chemicals. vapourtec.com The use of packed beds with immobilized reagents or scavengers within a flow system can also streamline purification, enabling multi-step syntheses without intermediate work-up. researchgate.net

Future research will focus on optimizing reaction conditions in continuous flow reactors to maximize throughput and efficiency, making the synthesis more scalable and economically viable. beilstein-journals.orgresearchgate.netresearchgate.net

Challenges in Selective Functionalization of this compound

A significant challenge in the study of this compound lies in achieving selective functionalization. The molecule possesses multiple reactive sites: the α-keto group, the ester carbonyl, and the aromatic ring with its fluorine substituent.

Chemoselectivity: Differentiating between the two carbonyl groups is a primary hurdle. Many reducing agents can attack both the ketone and the ester. Developing reaction conditions or catalytic systems that exhibit high chemoselectivity for the reduction of the ketone is essential for synthesizing α-hydroxy esters without side products. researchgate.netresearchgate.net

Regioselectivity: Functionalizing the aromatic ring presents a regioselectivity challenge. The fluorine atom acts as an ortho-, para-director for electrophilic aromatic substitution, but its ortho-position is already substituted. C-H activation strategies must overcome the directing effects of both the fluorine atom and the α-keto ester group to achieve selective functionalization at the desired positions (C3, C4, C5, or C6). The development of directing groups that can be temporarily installed to guide functionalization to a specific site on the phenyl ring is a promising, albeit complex, strategy. nih.gov

Stereoselectivity: As discussed in section 7.1, controlling the stereochemistry at the α-carbon during reduction or addition reactions is a major challenge that requires the development of highly effective asymmetric catalysts.

Overcoming these selectivity challenges is crucial for unlocking the full synthetic potential of this compound as a versatile building block.

Interdisciplinary Research Opportunities Leveraging this compound as a Core Structure

The unique properties imparted by the fluorine atom and the α-keto ester functionality make this compound a valuable core structure for interdisciplinary research. alfa-chemistry.comsigmaaldrich.com

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comyoutube.comfluorochem.co.uk The 2-fluorophenyl motif is a common feature in bioactive molecules. The α-keto ester group can act as a reactive handle for synthesizing libraries of compounds to be screened for biological activity, or it can serve as a pharmacophore itself, for instance, as an enzyme inhibitor. Future research could involve using this compound as a starting material for novel therapeutics. bioorganica.com.ua

Materials Science: Fluoropolymers are known for their exceptional thermal stability and unique properties. alfa-chemistry.comsigmaaldrich.com Derivatives of this compound could be explored as monomers for the synthesis of new polymers with tailored optical, electronic, or physical properties. The high thermal stability of fluorinated building blocks makes them suitable for applications in extreme conditions. youtube.comalfa-chemistry.com

Agrochemistry: The introduction of fluorine is a well-established strategy for enhancing the efficacy of herbicides and pesticides. sigmaaldrich.com The core structure of this compound could serve as a scaffold for developing new agrochemicals with improved performance and stability.

Collaborative research between synthetic chemists, medicinal chemists, materials scientists, and agricultural scientists will be key to exploring and realizing the full potential of this versatile fluorinated building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.